molecular formula C19H21F2NO3 B10946328 N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10946328
M. Wt: 349.4 g/mol
InChI Key: ARMKROSABNKJPR-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the core benzamide structure, followed by the introduction of the tert-butyl, difluoromethoxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H21F2NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C19H21F2NO3/c1-19(2,3)13-7-5-6-8-14(13)22-17(23)12-9-10-15(25-18(20)21)16(11-12)24-4/h5-11,18H,1-4H3,(H,22,23)

InChI Key

ARMKROSABNKJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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